
5-(dimethylamino)-6-methyl-2,4-pyrimidinediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives, including structures related to 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol, often involves reactions with heterocumulenes leading to pyrimido[4,5-d]pyrimidines or through cycloaddition and Michael-type reactions. A notable method includes the one-pot synthesis under thermal conditions or microwave irradiations, yielding novel derivatives in excellent yields (Prajapati & Thakur, 2005; Prajapati, Gohain, & Thakur, 2006).
Molecular Structure Analysis
Molecular and electronic structures of pyrimidine derivatives have been explored using quantum-chemical methods and X-ray structural investigations. These studies have shown that compounds like 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol exhibit planar geometries and conformational flexibility, which are crucial for their biological activities (Shishkin & Antonov, 1996).
Chemical Reactions and Properties
The chemical reactivity of 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol derivatives encompasses a wide range of reactions, including cycloadditions, Michael-type reactions, and reactions under solvent-free conditions. These reactions are pivotal in creating novel compounds with potential biological significance (Walsh et al., 1988).
Physical Properties Analysis
Research focusing on the physical properties of pyrimidine derivatives is less documented directly. However, the synthesis and structural elucidation imply that these compounds possess distinct physical characteristics conducive to their reactivity and potential pharmaceutical applications.
Chemical Properties Analysis
The chemical properties of 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol derivatives are closely tied to their synthesis and molecular structure. They exhibit significant versatility in reactions, forming various structurally complex and biologically active molecules. These properties are integral to their exploration as pharmaceuticals and materials (Dorigo et al., 1996).
科学的研究の応用
Novel Pyrimido[4,5-d]pyrimidine Derivatives Synthesis
5-(Dimethylamino)-6-methyl-2,4-pyrimidinediol is a key precursor in the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives. Prajapati et al. (2005) demonstrated that reactions with heterocumulenes, such as aryl isocyanates and isothiocyanates, yield these derivatives after dimethylamine elimination and tautomerisation, providing a convenient method for their synthesis under thermal conditions. This pathway is significant for exploring new compounds with potential biological applications (Prajapati & Thakur, 2005).
Microwave-Induced Synthesis Under Solvent-Free Conditions
Another research by Gohain et al. (2004) emphasizes the efficiency of microwave-induced synthesis of pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines under solvent-free conditions using 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol. This method significantly enhances yields and presents an environmentally friendly alternative to traditional synthesis methods (Gohain et al., 2004).
Cardiotonic Activity of Pyrimidine Derivatives
Dorigo et al. (1996) explored the synthesis and cardiotonic activity of pyrimidine derivatives, where 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol derivatives showed significant positive inotropic effects in guinea pig atria. This study underlines the potential therapeutic applications of pyrimidine derivatives synthesized from 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol in treating cardiac conditions (Dorigo et al., 1996).
Aza-Diene Substrate for Cycloaddition and Michael-Type Reactions
Walsh et al. (1988) demonstrated that 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil, closely related to 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol, acts as a versatile aza-diene substrate for cycloaddition and Michael-type reactions, facilitating the synthesis of various pyrimidine derivatives with potential pharmacological activities (Walsh et al., 1988).
Antibacterial Properties of Pyrimidine Derivatives
Saikia et al. (2014) investigated the antibacterial properties of novel 5-aryl-pyrido[2,3-d]pyrimidines synthesized from 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol. This research highlights the compound's role as a precursor in developing antibacterial agents, indicating its importance in the search for new treatments against bacterial infections (Saikia et al., 2014).
特性
IUPAC Name |
5-(dimethylamino)-6-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-5(10(2)3)6(11)9-7(12)8-4/h1-3H3,(H2,8,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZXKLPZKYPMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)-6-methylpyrimidine-2,4-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

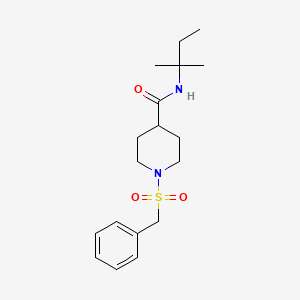
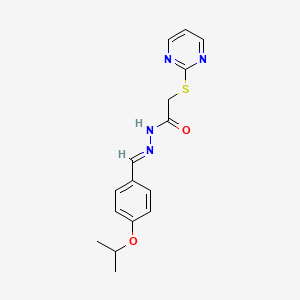
![2-[(4-chlorobenzyl)sulfinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5566805.png)
![N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B5566809.png)
![(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5566820.png)
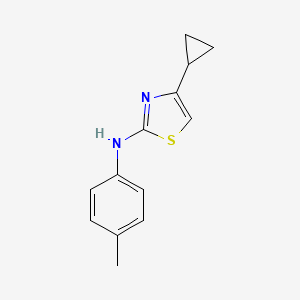
![5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5566839.png)
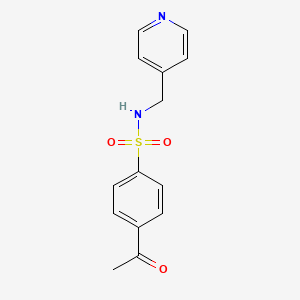
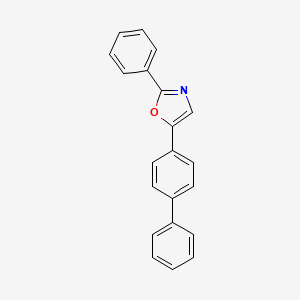
![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5566861.png)
![3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566863.png)
![{4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5566885.png)
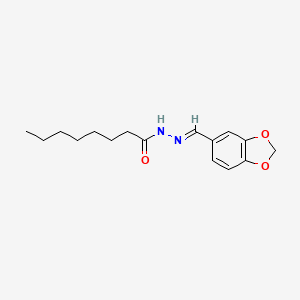
![3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5566896.png)